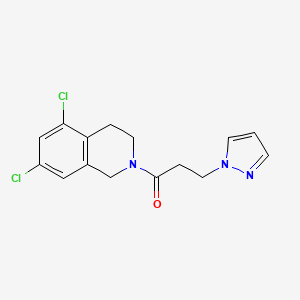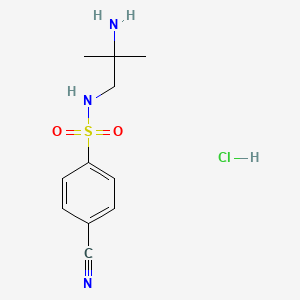![molecular formula C14H14N2O3S B7640146 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid, also known as MTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiazole, a heterocyclic compound that contains a sulfur and nitrogen atom in its ring structure. MTB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, this compound may be able to alter gene expression patterns in cells, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In immune cells, this compound has been shown to modulate cytokine production and immune cell activation, leading to changes in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing cell death or other adverse effects. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Orientations Futures
There are several future directions for research on 3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid, including:
1. Further studies on the mechanism of action of this compound and its potential interactions with other compounds.
2. Development of more efficient synthesis methods for this compound to reduce its cost and increase its availability for research.
3. Investigation of the potential use of this compound in combination with other compounds for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
4. Exploration of the potential use of this compound as a tool for epigenetic research, as it has been shown to inhibit HDACs and alter gene expression patterns.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects make it a versatile tool for studying various cellular processes, and its relatively low toxicity allows for higher concentrations to be used in experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Méthodes De Synthèse
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid can be synthesized through a multistep process that involves the reaction of 2-methyl-4-nitrothiazole with 3-aminobenzoic acid, followed by reduction and acylation steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
3-[[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-16-12(8-20-9)10-3-2-4-11(7-10)14(19)15-6-5-13(17)18/h2-4,7-8H,5-6H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSKEOJNQJTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

